molecular formula C13H15NO2S B153508 tert-Butyl benzo[b]thiophen-2-ylcarbamate CAS No. 89673-36-9

tert-Butyl benzo[b]thiophen-2-ylcarbamate

Cat. No.: B153508
CAS No.: 89673-36-9
M. Wt: 249.33 g/mol
InChI Key: CNFLHJOYSZBEEL-UHFFFAOYSA-N
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Description

tert-Butyl benzo[b]thiophen-2-ylcarbamate is an organic compound with the molecular formula C13H15NO2S. It is a white amorphous solid with a distinctive odor. This compound is used in various chemical applications, including as a precursor for dyes and other compounds with optical properties .

Preparation Methods

The synthesis of tert-Butyl benzo[b]thiophen-2-ylcarbamate typically involves the reaction of benzo[b]thiophene with tert-butyl chloroformate in the presence of triethylamine as a catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

tert-Butyl benzo[b]thiophen-2-ylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the desired reaction. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.

Scientific Research Applications

tert-Butyl benzo[b]thiophen-2-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials with specific optical properties.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials with optical and electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl benzo[b]thiophen-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

tert-Butyl benzo[b]thiophen-2-ylcarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Biological Activity

tert-Butyl benzo[b]thiophen-2-ylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. Additionally, it includes data tables, case studies, and research findings relevant to the compound's activity.

Chemical Structure and Properties

This compound is a derivative of benzo[b]thiophene, a class of heterocyclic compounds known for their diverse biological activities. The structure includes a tert-butyl group and a carbamate moiety, which are significant for its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound have been investigated across various studies:

1. Antimicrobial Activity

Research indicates that compounds containing the benzo[b]thiophene nucleus exhibit significant antimicrobial properties. For instance, derivatives have shown activity against drug-resistant strains of Staphylococcus aureus. In one study, several novel benzo[b]thiophene derivatives were synthesized and screened for their effectiveness against these pathogens, leading to the identification of compounds with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .

CompoundMIC (µg/mL)Activity Type
Compound A4Antimicrobial
Compound B8Antimicrobial
Compound C16Antimicrobial

2. Anticancer Properties

The anticancer potential of this compound has also been explored. Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated significant cytotoxic effects on breast cancer cell lines in vitro, with IC50 values indicating effective dose ranges .

3. Anti-inflammatory Effects

In vivo studies have assessed the anti-inflammatory activity of related carbamate derivatives. One notable study evaluated the efficacy of substituted phenylcarbamates in reducing carrageenan-induced paw edema in rats. The results indicated that some derivatives achieved inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .

Compound% InhibitionTime (h)
Compound D54.2399
Compound E39.02112

The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes and receptors involved in disease pathways. For instance, the compound may act as an inhibitor or activator of certain enzymes based on its structural features.

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of benzo[b]thiophene derivatives and evaluated their antimicrobial activity against various bacterial strains. The study highlighted that modifications to the core structure significantly influenced antibacterial potency, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Anti-inflammatory Evaluation

In another investigation focusing on anti-inflammatory properties, several carbamate derivatives were tested using the carrageenan-induced rat paw edema model. The results demonstrated that specific structural modifications led to enhanced anti-inflammatory effects, suggesting potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

tert-butyl N-(1-benzothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFLHJOYSZBEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525398
Record name tert-Butyl 1-benzothiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89673-36-9
Record name tert-Butyl 1-benzothiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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